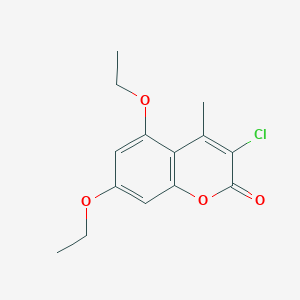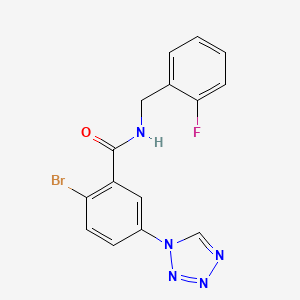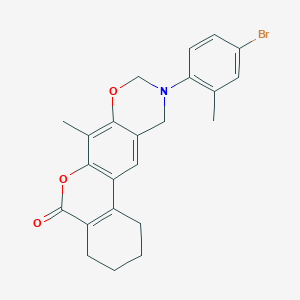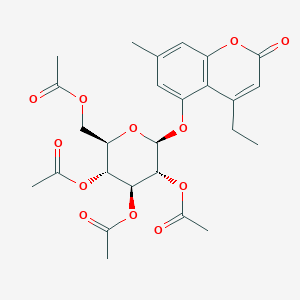![molecular formula C16H19N3O5 B11152170 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid](/img/structure/B11152170.png)
4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization to form the quinazolinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
Scientific Research Applications
4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit certain enzymes, leading to various biological effects. For example, it may inhibit acetylcholinesterase, which is involved in neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in medicinal chemistry for its therapeutic potential.
2,4-Dihydroxyquinoline: Studied for its biological activities.
Uniqueness
What sets 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H19N3O5 |
|---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
4-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]butanoic acid |
InChI |
InChI=1S/C16H19N3O5/c20-13(17-9-3-8-14(21)22)7-4-10-19-15(23)11-5-1-2-6-12(11)18-16(19)24/h1-2,5-6H,3-4,7-10H2,(H,17,20)(H,18,24)(H,21,22) |
InChI Key |
KEPYUBHLYRECRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11152093.png)
![1-(4-Fluorophenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine](/img/structure/B11152095.png)

![3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11152110.png)

![7-[(2,5-dimethylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one](/img/structure/B11152117.png)

![methyl {7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11152130.png)
![7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B11152136.png)

![(3beta)-cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11152142.png)
![2-chloro-N-[3-(hexylamino)-3-oxopropyl]benzamide](/img/structure/B11152149.png)
![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B11152154.png)
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]norleucine](/img/structure/B11152157.png)
